Sulfur Oxidation-State Differentiation: Thioether (CAS 303147-15-1) vs. Sulfoxide Analog (CAS 320421-35-0) — Physicochemical and Metabolic Implications
CAS 303147-15-1 contains a thioether (–S–) linker at the 6-position, distinguishing it from the corresponding sulfoxide analog (CAS 320421-35-0, which bears a –S(O)– group) and the fully oxidized sulfone (not assigned a separate CAS in this series). The sulfide oxidation state confers lower polarity (predicted logP approximately 1 unit higher than the sulfoxide), reduced aqueous solubility, and distinct susceptibility to CYP450-mediated metabolic oxidation . In the broader morpholinopyrimidine SAR landscape, the oxidation state of sulfur-containing side chains at the pyrimidine 6-position has been shown to modulate both kinase binding affinity and cellular permeability, making sulfide vs. sulfoxide selection a critical decision point in lead optimization [1].
| Evidence Dimension | Predicted lipophilicity (LogP) and boiling point as proxies for polarity differences conferred by sulfur oxidation state |
|---|---|
| Target Compound Data | Predicted boiling point: 499.2 ± 45.0 °C; predicted density: 1.27 ± 0.1 g/cm³; predicted pKa: 5.77 ± 0.43 |
| Comparator Or Baseline | Sulfoxide analog (CAS 320421-35-0): predicted boiling point ~561.3 ± 50.0 °C; predicted density: 1.4 ± 0.1 g/cm³ |
| Quantified Difference | Predicted boiling point difference: ~62 °C lower for the sulfide vs. sulfoxide, consistent with reduced polarity and weaker intermolecular forces; density difference: ~0.13 g/cm³ lower for the sulfide |
| Conditions | Predicted physicochemical properties computed via ACD/Labs or equivalent algorithm; not experimentally determined values |
Why This Matters
The thioether form may offer advantages in membrane permeability and synthetic handle versatility, while the sulfoxide exhibits higher polarity and potentially distinct metabolic stability—selection depends on the specific stage of a medicinal chemistry program.
- [1] Finlay MRV, et al. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorg Med Chem Lett. 2012;22(12):4163-4168. PMID: 22607682. View Source
